ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate
Description
Ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate, identified as ximelagatran in pharmacological contexts, is a synthetic direct thrombin inhibitor. Its molecular formula is C24H35N5O5, with a molecular weight of 497.58 g/mol . The compound features a deuterated cyclohexyl group (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl), which enhances metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes, particularly CYP2C9 . The azetidine ring and (Z)-N'-hydroxycarbamimidoylphenyl moiety contribute to its thrombin-binding affinity, making it a potent anticoagulant.
Properties
Molecular Formula |
C24H35N5O5 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate |
InChI |
InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1/i3D2,4D2,5D2,6D2,7D2,17D |
InChI Key |
ZXIBCJHYVWYIKI-GLJPWUSYSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N)NCC(=O)OCC)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Deuterated Cyclohexyl Component
The 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl group is synthesized via deuterium exchange or reduction of cyclohexanone derivatives using deuterated reagents.
Catalytic Deuteration of Cyclohexanone
Cyclohexanone is reduced to cyclohexanol-d11 using deuterium gas (D₂) and a Raney nickel catalyst under high-pressure conditions (20 bar, 100°C). Subsequent dehydration with concentrated sulfuric acid yields cyclohexene-d10, which is hydrogenated back to cyclohexane-d12. Partial deuteration is achieved via radical-mediated H/D exchange using D₂O and UV irradiation.
Alternative Route: Benzyl Alcohol Reduction
Benzyl alcohol is reduced with NaBD₄ in deuterated ethanol (EtOD) to produce deuterated benzyl alcohol-d7. Cyclohexane-d12 is then synthesized via catalytic hydrogenation over Pd/C in D₂O.
Key Reaction Conditions:
| Step | Reagents/Catalysts | Temperature/Pressure | Yield |
|---|---|---|---|
| Cyclohexanone reduction | D₂, Raney Ni | 100°C, 20 bar | 85–92% |
| H/D exchange | D₂O, UV light | 25°C, 48 h | 60–75% |
Azetidine Ring Formation
The 2-[[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl] moiety is constructed via intramolecular aminolysis of epoxy amines or photochemical Norrish–Yang cyclization .
La(OTf)₃-Catalyzed Intramolecular Aminolysis
cis-3,4-Epoxy amines undergo regioselective 4-exo-tet cyclization in 1,2-dichloroethane (DCE) with La(OTf)₃ (5 mol%) at reflux (83°C). The reaction proceeds via nucleophilic attack of the amine on the epoxide, forming the azetidine ring with >20:1 regioselectivity.
Example :
Coupling of Azetidine and Deuterated Cyclohexyl Components
The azetidine and deuterated cyclohexyl groups are linked via peptide bond formation using carbodiimide-based coupling agents.
Carbodiimide-Mediated Amidation
The azetidine carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated ester reacts with the deuterated cyclohexyl amine at 0°C, yielding the coupled product.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Coupling Agent | EDCl/HOBt (1.2 equiv) |
| Temperature | 0°C → RT |
| Reaction Time | 12–16 h |
| Yield | 70–85% |
Functionalization with the Hydroxycarbamimidoyl Group
The 4-[(Z)-N'-hydroxycarbamimidoyl]phenyl group is introduced via Ullmann coupling or Mitsunobu reaction .
Final Esterification and Purification
The carboxylic acid intermediate is esterified with ethanol in the presence of H₂SO₄ (2 mol%) under reflux. The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from ethanol/water.
Analytical Characterization
Critical data for verifying the structure and deuteration level:
NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Based on the search results provided, here's what can be gathered regarding the compound ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate, also known as Ximelagatran :
Scientific Research Applications
Ximelagatran is an anticoagulant that was intended as a replacement for warfarin . It aimed to overcome the limitations of warfarin, such as dietary restrictions, drug interactions, and the need for monitoring . However, its development was discontinued due to reports of hepatotoxicity (liver damage) during trials .
Chemical Identifiers
- PubChem CID: 656635
- Molecular Formula:
- IUPAC Name: ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-( N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate
- InChI: InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1
- InChIKey: ZXIBCJHYVWYIKI-PZJWPPBQSA-N
- SMILES: CCOC(=O)CNC@HC(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=NO)N
- Molecular Weight: 473.6 g/mol
Past Research and Trials
Mechanism of Action
The mechanism of action of ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with ximelagatran:
Key Differences and Research Findings
Deuteration Effects: Ximelagatran’s deuterated cyclohexyl group distinguishes it from non-deuterated analogs like argatroban.
Binding Affinity :
Ximelagatran’s azetidine ring and carbamimidoyl group enable selective thrombin inhibition with IC50 values < 10 nM , comparable to argatroban. However, argatroban’s arginine-derived structure confers higher specificity for thrombin’s active site .
Clinical Efficacy :
In preclinical studies, ximelagatran demonstrated superior oral bioavailability (≈20%) compared to argatroban (≈2%), attributed to its deuterium-enhanced stability and reduced first-pass metabolism .
Structural Analogues: Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate shares the ethyl aminoacetate backbone but lacks the azetidine and deuterated cyclohexyl groups. This structural simplification correlates with diminished thrombin inhibition and undefined therapeutic applications .
Research Implications and Limitations
- Deuterated Compounds: Ximelagatran exemplifies the utility of deuteration in drug design to improve pharmacokinetics.
- Comparative Pharmacodynamics : While argatroban remains a frontline anticoagulant for heparin-resistant patients, ximelagatran’s oral efficacy positions it as a candidate for reformulation to mitigate toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
